![molecular formula C17H15FN6O B6425394 N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide CAS No. 2034620-24-9](/img/structure/B6425394.png)
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide, also known as NFPI, is an organic compound developed as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of tetrahydrofolate, which is essential for the synthesis of nucleic acids, amino acids, and other important molecules in the body. NFPI is a promising drug candidate for the treatment of various diseases, including cancer.
Mécanisme D'action
Target of Action
The primary target of F6495-4283 is the proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that plays a crucial role in regulating the amount of cholesterol in the body .
Mode of Action
F6495-4283 interacts with PCSK9, inhibiting its function . This inhibition leads to a decrease in low-density lipoprotein cholesterol (LDL-C), which is often referred to as “bad cholesterol” due to its association with an increased risk of heart disease .
Biochemical Pathways
The inhibition of PCSK9 by F6495-4283 affects the LDL receptor pathway . Normally, PCSK9 binds to LDL receptors on the surface of cells, promoting their degradation and preventing them from removing LDL-C from the bloodstream . By inhibiting PCSK9, F6495-4283 allows more LDL receptors to remain on the cell surface, leading to increased uptake and clearance of LDL-C from the bloodstream .
Result of Action
The result of F6495-4283’s action is a reduction in LDL-C levels in the bloodstream . This can potentially decrease the risk of developing atherosclerosis and other heart diseases associated with high levels of LDL-C .
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has several advantages for laboratory experiments. It is a potent inhibitor of DHFR, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro. In addition, it is relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it has a relatively short half-life in aqueous solutions.
Orientations Futures
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has potential applications in the treatment of various diseases, including cancer. Future research should focus on developing better delivery systems for N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide, as well as exploring its potential use in combination with other drugs. Additionally, further research should be conducted to better understand its mechanism of action, its biochemical and physiological effects, and its potential side effects. Finally, further research should be conducted to explore its potential use in other diseases, such as autoimmune disorders.
Méthodes De Synthèse
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluorophenylacetonitrile with 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid. This reaction produces N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide as the main product. The second step involves the reaction of N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide with a base, such as sodium hydroxide, to form the active form of the molecule.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has been studied extensively in the laboratory and has been shown to be a potent inhibitor of DHFR. Its inhibition of DHFR has been demonstrated in various cell lines, including cancer cells. In addition, N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has been found to be active against other enzymes involved in the synthesis of tetrahydrofolate, such as thymidylate synthase.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-13-3-1-2-4-14(13)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBXCRSNMNOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.